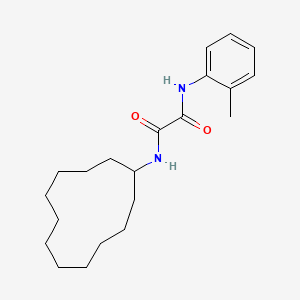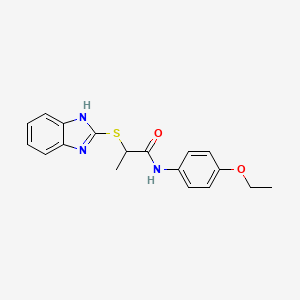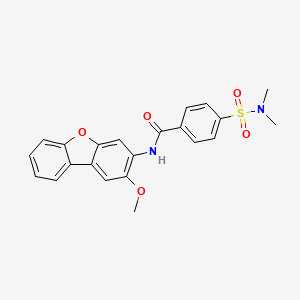![molecular formula C16H23NO7 B4005641 2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4005641.png)
2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid
Overview
Description
2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid is a complex organic compound that features both phenoxy and amino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol typically involves the reaction of 4-methoxy-2-prop-2-enylphenol with ethylene oxide to form the intermediate 2-(4-methoxy-2-prop-2-enylphenoxy)ethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-enyl groups.
Reduction: Reduction reactions can target the amino group, converting it to a secondary or tertiary amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: The primary product is a secondary or tertiary amine.
Substitution: Substituted phenoxy derivatives are the major products.
Scientific Research Applications
2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The phenoxy and amino groups play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methoxyphenoxy)ethylamino]ethanol
- 2-[2-(4-Ethoxyphenoxy)ethylamino]ethanol
- 2-[2-(4-Methoxy-2-propenylphenoxy)ethylamino]ethanol
Uniqueness
2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol is unique due to the presence of both the methoxy and prop-2-enyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.C2H2O4/c1-3-4-12-11-13(17-2)5-6-14(12)18-10-8-15-7-9-16;3-1(4)2(5)6/h3,5-6,11,15-16H,1,4,7-10H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYOSQILDGLBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCNCCO)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-4(3H)-quinazolinone oxalate](/img/structure/B4005559.png)
![3-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4(3H)-quinazolinone oxalate](/img/structure/B4005569.png)


amine oxalate](/img/structure/B4005580.png)
![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005583.png)
![1-Chloro-2-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene](/img/structure/B4005584.png)
![N-[3-(4-methyl-2-nitrophenoxy)propyl]-1-butanamine oxalate](/img/structure/B4005603.png)

![2-methoxyethyl (2Z)-2-benzylidene-7-methyl-3-oxo-5-(4-propoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4005621.png)
![3-methoxy-N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B4005625.png)
![2-[[4-phenyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B4005629.png)

![N-[2-(2-bromo-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4005639.png)
